![molecular formula C21H21ClN2O2 B14446083 N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea CAS No. 75803-16-6](/img/structure/B14446083.png)
N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea typically involves multiple steps:
Formation of the naphthalen-2-yl ethoxy intermediate: This step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The naphthalen-2-yl ethoxy intermediate is then coupled with the chlorinated phenyl ring using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of the dimethylurea moiety: The final step involves the reaction of the coupled product with dimethylamine and a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N’-{3-Chloro-4-[2-(phenyl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the naphthalene ring.
N’-{3-Bromo-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
75803-16-6 |
|---|---|
分子式 |
C21H21ClN2O2 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
3-[3-chloro-4-(2-naphthalen-2-ylethoxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H21ClN2O2/c1-24(2)21(25)23-18-9-10-20(19(22)14-18)26-12-11-15-7-8-16-5-3-4-6-17(16)13-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
InChI 键 |
PZEOHOMLLXMXEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OCCC2=CC3=CC=CC=C3C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



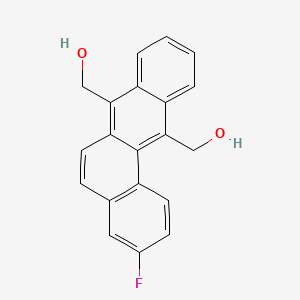
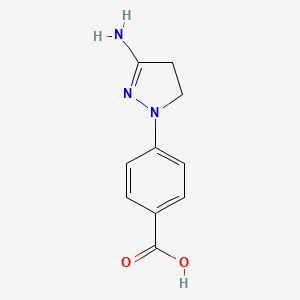
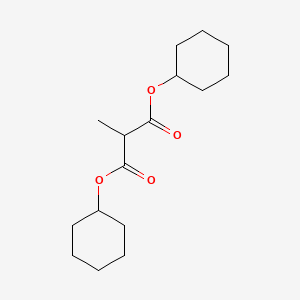
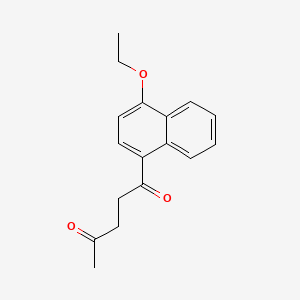
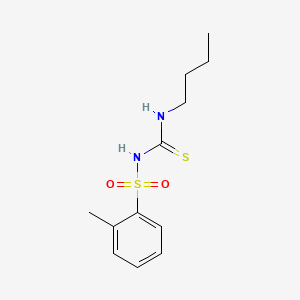

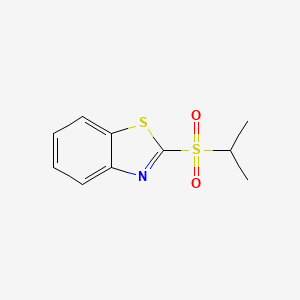

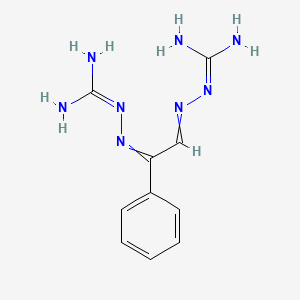
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
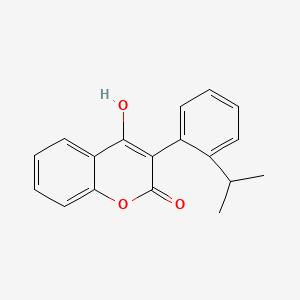
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

